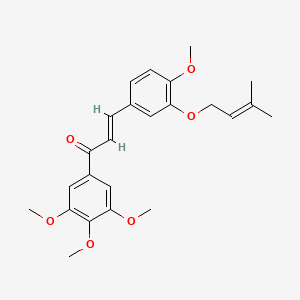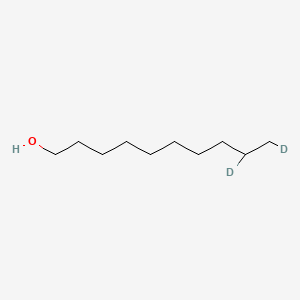
1-Decanol-d2-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Decanol-d2-2, also known as deuterated decyl alcohol, is a deuterium-labeled compound. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is primarily used in scientific research, particularly in studies involving isotopic labeling and tracing.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Decanol-d2-2 can be synthesized through the deuteration of 1-decanol. The process involves the replacement of hydrogen atoms with deuterium atoms. One common method is the catalytic exchange reaction, where 1-decanol is treated with deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures. The deuterium gas used in the reaction is often sourced from heavy water (D2O), which is a common industrial source of deuterium.
Analyse Des Réactions Chimiques
Types of Reactions
1-Decanol-d2-2 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form 1-decanal-d2-2 and further to decanoic acid-d2-2.
Reduction: It can be reduced to form decane-d2-2.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions such as esterification and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation and acetic anhydride for esterification are commonly employed.
Major Products
Oxidation: 1-Decanal-d2-2, Decanoic acid-d2-2
Reduction: Decane-d2-2
Substitution: Various esters and halides depending on the reagents used.
Applications De Recherche Scientifique
1-Decanol-d2-2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty alcohols in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of deuterated solvents and reagents for specialized industrial processes.
Mécanisme D'action
The mechanism of action of 1-decanol-d2-2 is primarily related to its role as a deuterated analog of 1-decanol. The presence of deuterium can influence the compound’s physical properties, such as boiling point and solubility, as well as its chemical reactivity. In biological systems, deuterium-labeled compounds are used to study metabolic pathways and enzyme kinetics by tracing the incorporation and transformation of the labeled molecule.
Comparaison Avec Des Composés Similaires
1-Decanol-d2-2 can be compared with other deuterated alcohols and non-deuterated 1-decanol:
1-Decanol: The non-deuterated form, commonly used in the production of plasticizers, lubricants, and surfactants.
1-Dodecanol-d2: Another deuterated fatty alcohol with a longer carbon chain, used in similar applications but with different physical properties.
1-Octanol-d2: A shorter-chain deuterated alcohol, used in studies requiring different solubility and reactivity profiles.
The uniqueness of this compound lies in its specific carbon chain length and the presence of deuterium, which makes it particularly useful in studies requiring precise isotopic labeling and tracing.
Propriétés
Formule moléculaire |
C10H22O |
|---|---|
Poids moléculaire |
160.29 g/mol |
Nom IUPAC |
9,10-dideuteriodecan-1-ol |
InChI |
InChI=1S/C10H22O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-10H2,1H3/i1D,2D |
Clé InChI |
MWKFXSUHUHTGQN-QDNHWIQGSA-N |
SMILES isomérique |
[2H]CC([2H])CCCCCCCCO |
SMILES canonique |
CCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


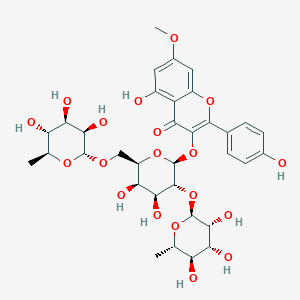
![disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate](/img/structure/B12371958.png)
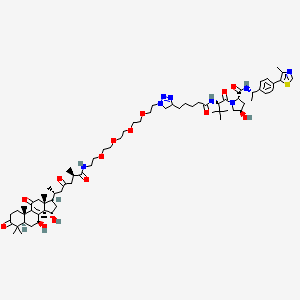
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phosphonooxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12371968.png)
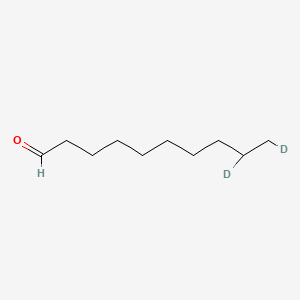
![[9-[6-(6-aminohexylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid](/img/structure/B12371976.png)
![3-({3-[(4-chlorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-6(4H)-yl}methyl)benzonitrile](/img/structure/B12371983.png)
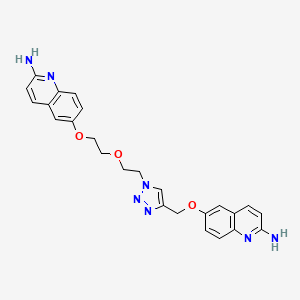
![(2S,4R)-1-[(2S)-2-[[11-[4-[[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenyl]methyl]piperazin-1-yl]-11-oxoundecanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12372003.png)
![trisodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12372004.png)
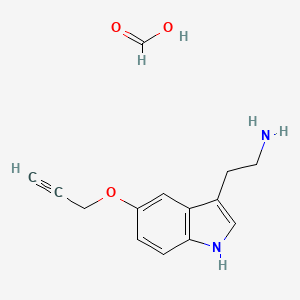
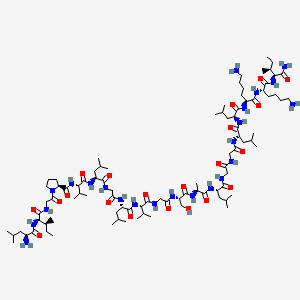
![(1R,4R)-4-benzyl-1-hydroxy-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione](/img/structure/B12372011.png)
